Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate
Description
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine backbone substituted with an amino-propanamido side chain and a benzyloxycarbonyl (Cbz) protecting group. Its stereochemistry is defined by the (S)-configuration at the pyrrolidine C3 position and the N-ethylpropanamido moiety.
Properties
Molecular Formula |
C17H25N3O3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3 |
InChI Key |
LBMAWUIRMVOMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 3-chloropropylamine, with an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Amidation Reaction: The final step involves the amidation of the pyrrolidine ring with an appropriate amine, such as N-ethylpropanamide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Key Properties :
- CAS No.: 1401665-08-4
- Molecular Formula : C₁₇H₂₄N₃O₃
- Molar Mass : 318.39 g/mol
- Purity : ≥97% (as reported for the (R)-enantiomer variant) .
Comparison with Structurally Similar Compounds
(R)-Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate
CAS No.: 1401665-08-4 Molecular Formula: C₁₇H₂₄N₃O₃ Molar Mass: 318.39 g/mol Key Differences:
- Stereochemistry : The (R)-configuration at the pyrrolidine C3 position distinguishes this enantiomer from the target compound.
- Implications : Enantiomeric differences can drastically alter biological activity, such as receptor binding affinity or metabolic stability. For example, the (R)-enantiomer may exhibit reduced efficacy in chiral environments compared to the (S)-form .
(S)-Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate
CAS No.: 1401668-61-8 Molecular Formula: C₁₅H₂₁N₃O₃ Molar Mass: 291.35 g/mol Key Differences:
- Side Chain: Lacks the N-ethyl group present in the target compound, replacing it with a simpler aminopropanamido moiety.
- This modification could influence pharmacokinetic properties, such as membrane permeability or half-life .
Comparative Data Table
Research Findings and Implications
Stereochemical Influence : The (S)-configuration in the target compound may enhance interactions with chiral biological targets, such as enzymes or receptors, compared to its (R)-counterpart. Enantiomer-specific activity is critical in drug design to avoid off-target effects .
Side Chain Modifications: The N-ethyl group in the target compound introduces steric hindrance, which could improve binding specificity but reduce solubility. In contrast, the aminopropanamido derivative’s simpler structure may facilitate synthetic accessibility but limit target engagement .
Q & A
Q. What synthetic methodologies are recommended for preparing Benzyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate?
A multistep synthesis approach is typically employed, involving:
- Pyrrolidine Core Functionalization : Iron-catalyzed radical addition or coupling reactions (e.g., Fe(dibm)₃ with Na₂HPO₄ in EtOH) to install substituents on the pyrrolidine ring .
- Amide Bond Formation : Coupling activated esters (e.g., benzyl acrylate derivatives) with chiral amines under Schlenk conditions or using carbodiimide-based reagents .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts to preserve the (S)-configuration at the α-amino group .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Chromatography : Reverse-phase HPLC with chiral columns (e.g., CHIRALPAK® AD-H) to resolve enantiomers.
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., characteristic pyrrolidine ring protons at δ 2.5–3.5 ppm) and HRMS for molecular ion verification (e.g., [M + Na]⁺) .
- X-ray Crystallography : Single-crystal analysis using SHELXL-2018 for absolute configuration determination .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation of dust/aerosols .
- Spill Management : Collect solid residues with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical outcomes during synthesis?
Q. What strategies optimize catalytic efficiency in pyrrolidine functionalization?
- Ligand Screening : Test phosphine or N-heterocyclic carbene ligands to enhance Fe-catalyzed radical addition yields (e.g., from 65% to >90%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in stereoselective steps .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Q. What analytical challenges arise in characterizing degradation products of this compound?
- Degradation Pathways : Hydrolysis of the benzyl ester or oxidation of the pyrrolidine ring under accelerated stability conditions (40°C/75% RH) .
- Advanced Techniques : UPLC-QTOF-MS with MSE data-independent acquisition to fragment and identify unknown degradants .
Methodological Notes
- Contradictory Data : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or residual solvents. Always cross-validate with TGA/DSC and elemental analysis .
- Scale-Up Considerations : Transitioning from milligram to gram-scale synthesis requires optimizing mixing efficiency (e.g., continuous flow reactors) to maintain stereopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
